6-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine
Description
Properties
IUPAC Name |
6-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]imidazo[1,2-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c1-13-10-17(20-12-19-13)24-11-14-4-7-22(8-5-14)16-3-2-15-18-6-9-23(15)21-16/h2-3,6,9-10,12,14H,4-5,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYXBGWFRZWDDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NN4C=CN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: : The initial synthesis often begins with the preparation of 6-methylpyrimidine-4-ol.
Step 2: : The 6-methylpyrimidine-4-ol undergoes an etherification reaction with a piperidin-4-ylmethanol derivative to form the intermediate.
Step 3: : This intermediate is then reacted with imidazo[1,2-b]pyridazine under specific conditions to yield the final compound.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production. This can include continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo various reactions, including:
Oxidation: : The pyridazine ring can be oxidized under strong oxidative conditions.
Reduction: : Reduction can modify functional groups on the pyrimidine ring.
Substitution: : The imidazo[1,2-b]pyridazine core can participate in nucleophilic or electrophilic substitution reactions.
Oxidation: : Strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: : Common reductants include lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: : Conditions vary widely, but common reagents include halogens and organometallic compounds.
Oxidation Products: : Modified imidazo[1,2-b]pyridazines with oxidized side chains.
Reduction Products: : Compounds with reduced pyrimidine or piperidine derivatives.
Substitution Products: : Varied, depending on the substituent introduced.
Scientific Research Applications
Research indicates that derivatives of imidazo[1,2-b]pyridazine exhibit various biological activities:
Antitumor Activity:
Studies have shown that compounds within this class can inhibit cell proliferation across multiple cancer cell lines. For instance, derivatives have been demonstrated to target kinases such as BRAF and EGFR, which are critical in tumor growth regulation .
Anti-inflammatory Effects:
Some studies suggest that these compounds may possess anti-inflammatory properties, potentially beneficial in treating conditions characterized by chronic inflammation .
Antibacterial and Antiviral Properties:
Preliminary data indicate that certain derivatives may exhibit antibacterial and antiviral activities, expanding their therapeutic potential beyond oncology .
In Vitro Studies
A study evaluating the cytotoxic effects of imidazo[1,2-b]pyridazine derivatives on various cancer cell lines revealed significant inhibition of cell growth at micromolar concentrations. The most effective compounds were identified based on their structure-activity relationships (SAR), emphasizing the importance of specific functional groups in enhancing biological activity .
Combination Therapies
Research has explored the synergistic effects of combining imidazo[1,2-b]pyridazine derivatives with established chemotherapeutic agents like doxorubicin. These combinations showed enhanced cytotoxicity in resistant cancer cell lines, suggesting potential applications in overcoming drug resistance .
Synthesis and Production
The synthesis of 6-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine typically involves several steps:
- Preparation of 6-methylpyrimidine-4-ol: This serves as the starting material.
- Etherification Reaction: The 6-methylpyrimidine-4-ol undergoes etherification with a piperidin derivative.
- Final Reaction: The intermediate is reacted with imidazo[1,2-b]pyridazine under controlled conditions to yield the final compound.
Industrial production may involve optimizing these synthetic routes for large-scale production using continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Mechanism of Action
Mechanism by Which the Compound Exerts Its Effects: The mechanism typically involves interaction with specific molecular targets such as enzymes or receptors, inhibiting their activity or altering their function.
Molecular Targets and Pathways Involved:Enzymes: : Could target enzymes involved in cell signaling or metabolic pathways.
Receptors: : May bind to receptors on cell surfaces, influencing cell communication and function.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: Compared to other imidazo[1,2-b]pyridazines, this compound may exhibit higher specificity and potency for certain biological targets due to its unique substituents.
List of Similar Compounds:6-(4-(2-Chloropyrimidin-4-yl)piperidin-1-yl)imidazo[1,2-b]pyridazine: : Another derivative with different substituents on the pyrimidine ring.
6-(4-(((2-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine: : Similar but with methyl group on a different position of the pyrimidine ring.
This compound’s complexity and versatility make it a fascinating subject for research in various scientific fields
Biological Activity
6-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine is a synthetic compound that belongs to the class of imidazo[1,2-b]pyridazines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and other therapeutic areas. The unique structural features of this compound suggest it may interact with various biological targets, leading to significant pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is C₁₇H₁₈F₃N₇O, with a molecular weight of approximately 393.4 g/mol. Its structure includes a piperidine ring, a pyrimidine moiety, and an imidazo[1,2-b]pyridazine scaffold, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈F₃N₇O |
| Molecular Weight | 393.4 g/mol |
| CAS Number | 2320176-34-7 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is believed to stem from its ability to inhibit specific enzymes or receptors involved in cancer progression. Similar compounds have shown efficacy as kinase inhibitors, which play a critical role in cellular signaling pathways associated with cancer cell proliferation and survival .
Biological Activity
Research indicates that derivatives of imidazo[1,2-b]pyridazine exhibit various biological activities, including:
Antitumor Activity :
Studies have demonstrated that compounds within this class can inhibit cell proliferation in multiple cancer cell lines. For instance, imidazo[1,2-b]pyridazine derivatives have been shown to target kinases such as BRAF and EGFR, which are pivotal in tumor growth .
Anti-inflammatory Effects :
Some studies suggest that these compounds may possess anti-inflammatory properties, potentially beneficial in treating conditions characterized by chronic inflammation .
Antibacterial and Antiviral Properties :
Preliminary data indicate that certain derivatives may also exhibit antibacterial and antiviral activities, expanding their therapeutic potential beyond oncology .
Case Studies
- In vitro Studies : A study evaluating the cytotoxic effects of imidazo[1,2-b]pyridazine derivatives on various cancer cell lines revealed significant inhibition of cell growth at micromolar concentrations. The most effective compounds were identified based on their structure-activity relationships (SAR), highlighting the importance of specific functional groups in enhancing biological activity .
- Combination Therapies : Research has explored the synergistic effects of combining imidazo[1,2-b]pyridazine derivatives with established chemotherapeutic agents like doxorubicin. These combinations showed enhanced cytotoxicity in resistant cancer cell lines, suggesting potential applications in overcoming drug resistance .
Q & A
Basic: What are the established synthetic routes for this compound, and what pharmacological activities are associated with its structural analogs?
Answer:
The synthesis of imidazo[1,2-a/b*]pyridazine/pyrimidine derivatives typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., carbonyl or thiocarbonyl derivatives). For example, highlights the use of 2-amino-4,5-dicyanoimidazole with 4-hydroxy-6-methylpyran-2-one to form imidazo[1,2-a]pyrimidines . Pharmacological studies on analogs reveal anxiolytic, cardiovascular, and neuroleptic properties due to interactions with CNS receptors or enzyme inhibition . Researchers should prioritize multi-step purification (e.g., column chromatography) and validate intermediates via /-NMR and mass spectrometry.
Basic: Which spectroscopic and chromatographic techniques are recommended for structural elucidation and purity assessment?
Answer:
For structural confirmation:
- Nuclear Magnetic Resonance (NMR): -NMR (400–600 MHz) to resolve piperidine and pyrimidine proton environments; -NMR for carbonyl and aromatic carbons .
- Mass Spectrometry (ESI-MS): Confirm molecular ion peaks and fragmentation patterns (e.g., loss of methylpyrimidinyl groups) .
For purity: - HPLC: Use C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) and UV detection at 254 nm .
- TLC: Silica gel plates with ethyl acetate/hexane (1:1) and iodine vapor visualization .
Advanced: How can computational chemistry approaches enhance synthesis optimization of piperidine-containing heterocycles?
Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) can predict transition states and intermediates, reducing trial-and-error experimentation. For instance, describes ICReDD’s workflow, where computational screening identifies optimal reaction conditions (e.g., solvent polarity, temperature) for piperidine ring formation . Machine learning models trained on existing imidazo-pyridazine reaction datasets (e.g., yield vs. catalyst type) further refine synthetic protocols.
Advanced: What strategies resolve contradictory biological activity data in different assay systems?
Answer:
Discrepancies often arise from assay-specific variables:
- Receptor Isoforms: Test activity against cloned human vs. murine receptors (e.g., GPCR subtypes in ) .
- Membrane Permeability: Compare in vitro (cell-free enzyme inhibition) and cellular (e.g., HEK293) assays; use PAMPA to quantify passive diffusion .
- Metabolic Stability: Incubate with liver microsomes to assess CYP450-mediated degradation, which may explain reduced efficacy in vivo .
Advanced: How does substitution on the pyrimidine ring influence pharmacokinetic properties?
Answer:
- Electron-Withdrawing Groups (e.g., -NO): Increase metabolic stability but reduce solubility; shows nitro-substituted analogs with prolonged plasma half-lives .
- Hydrophilic Groups (e.g., -OH, -NH): Improve aqueous solubility (logP reduction by 0.5–1.0 units) but may enhance renal clearance .
- Steric Effects: Bulky substituents (e.g., 6-methylpyrimidinyl in the target compound) hinder CYP3A4 binding, reducing first-pass metabolism .
Advanced: What methodologies validate target engagement in mechanistic studies?
Answer:
- Cellular Thermal Shift Assay (CETSA): Monitor compound-induced protein thermal stabilization to confirm binding to intended targets (e.g., kinases or proteases) .
- SPR/BLI: Use surface plasmon resonance or bio-layer interferometry to quantify binding kinetics (, ) .
- Knockdown/Rescue Experiments: siRNA-mediated target gene silencing followed by compound treatment to assess dependency on the putative target .
Basic: What safety protocols are critical during synthesis and handling?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats for pyrimidine intermediates (potential irritants per ) .
- Ventilation: Use fume hoods when handling volatile reagents (e.g., trifluoroacetic acid in piperidine deprotection steps) .
- Waste Disposal: Neutralize acidic/basic byproducts before disposal; segregate halogenated waste (e.g., from chloropyridazine intermediates) .
Advanced: How can SAR studies improve selectivity against off-target receptors?
Answer:
- Scaffold Hopping: Replace imidazo[1,2-b]pyridazine with pyrazolo[3,4-d]pyrimidine to reduce adenosine receptor affinity .
- Molecular Dynamics Simulations: Identify key residues in target vs. off-target binding pockets; modify substituents to disrupt off-target interactions .
- Selectivity Screening: Profile compounds against panels of 50+ kinases or GPCRs to identify "clean" analogs (e.g., ’s approach for CNS targets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
